BACE1-IN-8 Exhibits a Unique, Micromolar Potency Profile for Controlled BACE1 Inhibition
BACE1-IN-8 demonstrates an IC50 of 3.9 µM against BACE1 in a biochemical assay [1]. This places it in a distinct potency class compared to high-affinity clinical candidates. For instance, verubecestat has a Ki of 2.2 nM [2], lanabecestat has an IC50 of 2.2 nM , and atabecestat has an IC50 of 9.8 nM .
| Evidence Dimension | Inhibitory Potency against BACE1 |
|---|---|
| Target Compound Data | IC50 = 3.9 µM |
| Comparator Or Baseline | Verubecestat: Ki = 2.2 nM [2]; Lanabecestat: IC50 = 2.2 nM ; Atabecestat: IC50 = 9.8 nM |
| Quantified Difference | BACE1-IN-8 is approximately 400- to 1,800-fold less potent than these nanomolar clinical candidates. |
| Conditions | Biochemical assays (e.g., HTRF, TR-FRET) using recombinant BACE1 enzyme. |
Why This Matters
The micromolar potency of BACE1-IN-8 makes it a valuable tool for studying BACE1 inhibition in contexts where partial or graded inhibition is desired, avoiding the complete and potentially toxic suppression seen with highly potent inhibitors.
- [1] MedChemExpress. BACE1-IN-8 (compound 70b) Product Page. Accessed via www.medchemexpress.com. View Source
- [2] Verubecestat (MK-8931). PeptideDB. Accessed via www.peptidedb.com. View Source
